2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
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Overview
Description
2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[34]octane-2,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[34]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: Substitution reactions can replace specific groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological targets.
Industrial Applications: It may find use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity, receptor binding, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Similar in structure but lacks the ethyl group.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: Contains additional oxygen atoms, altering its reactivity and properties
Uniqueness
2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-5-19-11(17)10-9(16)6-21-14(10)7-15(8-14)12(18)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXPYILHKLOOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CSC12CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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